N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring. Subsequent steps include the introduction of the ethoxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific substituents and the resulting chemical properties
Biological Activity
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a compound with the CAS number 397863-19-3, belongs to the class of tetrahydropyrimidines. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C21H23N3O4
- Molecular Weight : 381.42 g/mol
- Structural Characteristics : The compound features a tetrahydropyrimidine core substituted with ethoxy and methoxy phenyl groups, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains.
A comparative study highlighted the activity of related compounds against Escherichia coli and Staphylococcus aureus , suggesting that modifications in the phenyl substituents can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been shown to exert cytotoxic effects on glioblastoma and breast cancer cells at low concentrations (nanomolar range) through mechanisms involving oxidative stress and apoptosis .
Case Studies and Research Findings
- Cytotoxicity Studies : In a study evaluating various tetrahydropyrimidine derivatives, this compound exhibited significant cytotoxicity against glioblastoma multiforme cells. The IC50 values were reported in the nanomolar range, indicating potent activity compared to standard chemotherapeutics like etoposide .
- Mechanism of Action : Morphological assessments revealed characteristics of apoptosis such as chromatin condensation and cell shrinkage in treated cancer cells. This suggests that the compound may activate apoptotic pathways leading to cell death through oxidative mechanisms .
Data Table: Biological Activity Summary
Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antimicrobial | E. coli | Not specified | Disruption of cell membrane integrity |
Antimicrobial | S. aureus | Not specified | Inhibition of cell wall synthesis |
Anticancer | Glioblastoma | < 0.1 | Induction of apoptosis via oxidative stress |
Anticancer | Breast adenocarcinoma | < 0.1 | Apoptosis induction |
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-28-17-8-6-5-7-16(17)23-20(25)18-13(2)22-21(26)24-19(18)14-9-11-15(27-3)12-10-14/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZALDOORCRUKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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